molecular formula C23H24N2O2S2 B5206935 ETHYL 4-{4,4,7,8-TETRAMETHYL-1-SULFANYLIDENE-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLIN-2-YL}BENZOATE

ETHYL 4-{4,4,7,8-TETRAMETHYL-1-SULFANYLIDENE-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLIN-2-YL}BENZOATE

Cat. No.: B5206935
M. Wt: 424.6 g/mol
InChI Key: OQRDFZORALGWIY-UHFFFAOYSA-N
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Description

ETHYL 4-{4,4,7,8-TETRAMETHYL-1-SULFANYLIDENE-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLIN-2-YL}BENZOATE is a complex organic compound with a unique structure that includes multiple aromatic rings and a thiazoloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{4,4,7,8-TETRAMETHYL-1-SULFANYLIDENE-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLIN-2-YL}BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazoloquinoline core, followed by the introduction of the ethyl benzoate moiety. Common reagents used in these reactions include sulfur-containing compounds, aromatic aldehydes, and ethylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. Purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{4,4,7,8-TETRAMETHYL-1-SULFANYLIDENE-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLIN-2-YL}BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazoloquinoline core to its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs of the original compound.

Scientific Research Applications

ETHYL 4-{4,4,7,8-TETRAMETHYL-1-SULFANYLIDENE-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLIN-2-YL}BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ETHYL 4-{4,4,7,8-TETRAMETHYL-1-SULFANYLIDENE-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLIN-2-YL}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,7,8-Tetramethyl-1-sulfanylidene-5H-isothiazolo[5,4-c]quinolin-2-yl)benzenesulfonamide
  • 4-(4,4,6,8-Tetramethyl-1-sulfanylidene-5H-isothiazolo[5,4-c]quinolin-2-yl)-N-(2-thiazolyl)benzenesulfonamide

Uniqueness

ETHYL 4-{4,4,7,8-TETRAMETHYL-1-SULFANYLIDENE-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLIN-2-YL}BENZOATE is unique due to its specific structural features, including the ethyl benzoate moiety and the thiazoloquinoline core. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 4-(4,4,7,8-tetramethyl-1-sulfanylidene-5H-[1,2]thiazolo[5,4-c]quinolin-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2S2/c1-6-27-22(26)15-7-9-16(10-8-15)25-21(28)19-17-11-13(2)14(3)12-18(17)24-23(4,5)20(19)29-25/h7-12,24H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRDFZORALGWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=S)C3=C(S2)C(NC4=C3C=C(C(=C4)C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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